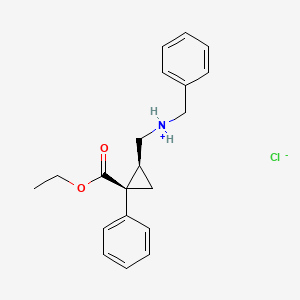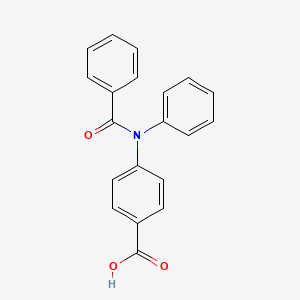
beta-Bromo-atropaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Bromo-atropaldehyde: is an organic compound with the molecular formula C9H7BrO It is a derivative of atropaldehyde, where a bromine atom is substituted at the beta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Two-Phase Bromination: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones.
Industrial Production Methods: Industrial production methods for beta-Bromo-atropaldehyde are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: beta-Bromo-atropaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can also participate in β-elimination reactions, leading to the formation of α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Conditions typically involve the use of bases such as potassium carbonate or pyridine.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.
Elimination Reactions: The major product is typically an α,β-unsaturated carbonyl compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: beta-Bromo-atropaldehyde is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Compounds derived from this compound have shown potential as antimicrobial agents, particularly against gram-positive bacterial strains.
Industry:
Mecanismo De Acción
The mechanism of action of beta-Bromo-atropaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.
Comparación Con Compuestos Similares
alpha-Bromo-α,β-unsaturated carbonyl compounds: These compounds share similar reactivity patterns and are used in similar synthetic applications.
Bromoacetaldehyde: Another brominated aldehyde with similar reactivity but different applications.
Uniqueness: beta-Bromo-atropaldehyde is unique due to its specific substitution pattern and the resulting reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and functional materials.
Propiedades
Número CAS |
92707-27-2 |
|---|---|
Fórmula molecular |
C9H7BrO |
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
(E)-3-bromo-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H/b9-6- |
Clave InChI |
DAVINASGGHJHOC-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\Br)/C=O |
SMILES canónico |
C1=CC=C(C=C1)C(=CBr)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)







